2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 2-methoxyethyl group and at position 5 with an acetamide moiety linked to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the methoxyethyl chain may influence solubility and binding interactions.
Properties
IUPAC Name |
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O5/c1-29-12-11-26-10-9-16-17(20(26)28)3-2-4-18(16)30-13-19(27)25-14-5-7-15(8-6-14)31-21(22,23)24/h2-10H,11-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMVIIIXFCJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound belonging to the isoquinoline derivatives family. Its unique structure, which incorporates an isoquinolinone core and a trifluoromethoxyphenyl group, suggests significant potential in medicinal chemistry, particularly concerning its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436.4 g/mol. The compound's structural features include:
- Isoquinolinone Core : Implicated in various biological activities.
- Methoxyethyl Group : Enhances lipophilicity and bioavailability.
- Trifluoromethoxyphenyl Moiety : May contribute to specific receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity involved in cellular signaling pathways.
- Receptors : Interaction with neurotransmitter receptors, which may affect neurological functions.
Proposed Mechanisms
- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and apoptosis.
- Receptor Binding : It could act as an antagonist or agonist at specific receptors, altering physiological responses.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound, focusing on its pharmacological properties.
Antitumor Activity
Research indicates that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of cell cycle progression.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
Preliminary data suggest that this compound may possess neuroprotective properties by:
- Reducing Oxidative Stress : Scavenging free radicals and enhancing antioxidant defenses.
- Modulating Neurotransmitter Levels : Potentially affecting dopamine and serotonin pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.4 g/mol |
| CAS Number | 898411-87-5 |
| Biological Targets | Enzymes, Receptors |
| Potential Applications | Antitumor, Neuroprotective |
Case Studies
-
Anticancer Activity :
- A study involving similar isoquinoline derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways.
-
Neuroprotection :
- Research highlighted the protective effects of isoquinoline derivatives against neurodegeneration in models of Alzheimer's disease, showing reduced amyloid-beta accumulation and improved cognitive function in animal models.
Comparison with Similar Compounds
Structural Analogs
The table below compares structural features and substituent effects of the target compound with analogs from the evidence:
Key Structural Insights :
- Trifluoromethoxy vs. Fluorobenzyl Groups : The target compound’s 4-(trifluoromethoxy)phenyl group offers greater electron-withdrawing effects and metabolic resistance compared to fluorobenzyl or methylphenyl groups in analogs .
- Core Saturation: The 1,2-dihydroisoquinolinone core (target compound) vs. 3,4-dihydroisoquinolinone () affects conformational flexibility and binding pocket interactions.
- Linker Diversity : The acetamide linker in the target compound contrasts with thiazolidinedione hybrids (), which confer distinct activity profiles (e.g., hypoglycemic vs. receptor antagonism).
Functional and Pharmacological Comparisons
Receptor Targeting
- The trifluoromethoxy group may enhance binding affinity compared to EVT-401’s trifluoromethyl substituent .
- Hypoglycemic Activity : Thiazolidinedione-acetamide hybrids () exhibit PPAR-γ agonism, a mechanism distinct from the inferred receptor targets of the target compound.
Physicochemical Properties
- Solubility : The methoxyethyl chain in the target compound may enhance aqueous solubility relative to fluorobenzyl or methylphenyl analogs .
Computational and Experimental Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
